molecular formula C10H14O4 B582755 2-(2-Methoxyphenoxy)-1,3-propanediol-d4 CAS No. 114609-65-3

2-(2-Methoxyphenoxy)-1,3-propanediol-d4

Cat. No.: B582755
CAS No.: 114609-65-3
M. Wt: 202.242
InChI Key: DTADPBLDQSWASV-KXGHAPEVSA-N
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Description

2-(2-Methoxyphenoxy)-1,3-propanediol-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1,3-propanediol-d4 typically involves multiple steps. One common method starts with the reaction of guaiacol (2-methoxyphenol) with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then subjected to deuterium exchange reactions to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the deuterium exchange process. The final product is then purified using techniques such as distillation or crystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1,3-propanediol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(2-Methoxyphenoxy)-1,3-propanediol-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of lignin degradation and other organic reactions.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a stable isotope-labeled internal standard in pharmacokinetic studies.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1,3-propanediol-d4 involves its interaction with various molecular targets. In biological systems, it may act as a central nervous system depressant, similar to its non-deuterated counterpart. The presence of deuterium can alter the compound’s metabolic stability and reaction kinetics, leading to different pharmacokinetic and pharmacodynamic profiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenoxy)-1,3-propanediol-d4 is unique due to its deuterium content, which provides increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous .

Properties

CAS No.

114609-65-3

Molecular Formula

C10H14O4

Molecular Weight

202.242

IUPAC Name

1,1,3,3-tetradeuterio-2-(2-methoxyphenoxy)propane-1,3-diol

InChI

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-8(6-11)7-12/h2-5,8,11-12H,6-7H2,1H3/i6D2,7D2

InChI Key

DTADPBLDQSWASV-KXGHAPEVSA-N

SMILES

COC1=CC=CC=C1OC(CO)CO

Synonyms

2-(o-Methoxyphenoxy)-1,3-propanediol-d4; 

Origin of Product

United States

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